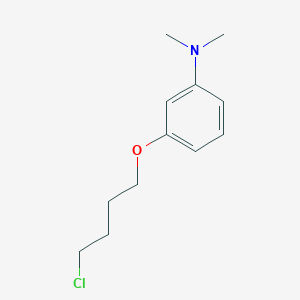

3-(4-Chlorobutoxy)-N,N-dimethylaniline

Description

Properties

CAS No. |

143916-45-4 |

|---|---|

Molecular Formula |

C12H18ClNO |

Molecular Weight |

227.73 g/mol |

IUPAC Name |

3-(4-chlorobutoxy)-N,N-dimethylaniline |

InChI |

InChI=1S/C12H18ClNO/c1-14(2)11-6-5-7-12(10-11)15-9-4-3-8-13/h5-7,10H,3-4,8-9H2,1-2H3 |

InChI Key |

VRTOVALPKXFPRU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OCCCCCl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Hydroxy-N,N-dimethylaniline

The meta-hydroxyl group is introduced through directed ortho-metalation of N,N-dimethylaniline. Using n-BuLi and a diamine ligand (e.g., TMEDA), lithiation occurs at the meta position, followed by quenching with trimethylborate and oxidative workup to yield 3-hydroxy-N,N-dimethylaniline.

Reaction Conditions :

- Temperature: −78°C (lithiation), 0–25°C (oxidation)

- Yield: 60–70%

Etherification with 1-Chloro-4-iodobutane

The hydroxyl group reacts with 1-chloro-4-iodobutane under basic conditions (K₂CO₃ or NaH) in anhydrous DMF or THF:

$$

\text{3-HO-C}6\text{H}4\text{-N(CH}3\text{)}2 + \text{Cl-(CH}2\text{)}4\text{-I} \xrightarrow{\text{Base}} \text{3-(4-Chlorobutoxy)-N,N-dimethylaniline} + \text{KI}

$$

Key Parameters :

Ullmann-Type Coupling for Direct Alkoxylation

For substrates resistant to conventional etherification, Ullmann coupling offers an alternative. A copper(I) catalyst (e.g., CuI) mediates the reaction between 3-iodo-N,N-dimethylaniline and 4-chloro-1-butanol:

$$

\text{3-I-C}6\text{H}4\text{-N(CH}3\text{)}2 + \text{HO-(CH}2\text{)}4\text{-Cl} \xrightarrow{\text{CuI, Phenanthroline}} \text{this compound}

$$

Optimized Conditions :

Friedel-Crafts Alkylation with 4-Chlorobutyl Chloride

While less common, Friedel-Crafts alkylation can introduce the chlorobutoxy group directly. However, the electron-donating dimethylamino group deactivates the ring, necessitating harsh conditions:

$$

\text{N,N-Dimethylaniline} + \text{Cl-(CH}2\text{)}4\text{-Cl} \xrightarrow{\text{AlCl}_3} \text{this compound}

$$

Challenges :

Reductive Amination of 3-(4-Chlorobutoxy)nitrobenzene

A multistep approach involves nitration followed by reductive amination :

Nitration of 3-(4-Chlorobutoxy)nitrobenzene

Nitration of 3-(4-chlorobutoxy)benzene with HNO₃/H₂SO₄ yields the para-nitro derivative (85% yield).

Reduction and Methylation

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which is dimethylated using methyl iodide and NaHCO₃:

$$

\text{3-(4-Chlorobutoxy)aniline} + 2 \text{CH}_3\text{I} \rightarrow \text{this compound}

$$

Yield : 70–75%

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Williamson Synthesis | 75–85 | >95 | High | Moderate |

| Ullmann Coupling | 50–60 | 90 | Low | High |

| Friedel-Crafts | <30 | 80 | Low | Low |

| Reductive Amination | 70–75 | 85 | Moderate | Moderate |

Key Observations :

- The Williamson method is optimal for industrial-scale production due to its high yield and reproducibility.

- Ullmann coupling suffers from catalyst costs but is valuable for sterically hindered substrates.

- Friedel-Crafts alkylation is impractical due to poor regiocontrol.

Mechanistic Insights and Side Reactions

Competing Elimination in Williamson Synthesis

Under elevated temperatures, 1-chloro-4-iodobutane may undergo dehydrohalogenation , forming 1-chloro-1-butene. This is mitigated by using polar aprotic solvents (DMF) and controlled heating.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobutoxy)-N,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chlorine atom in the 4-chlorobutoxy group can be substituted with other nucleophiles, leading to a variety of substituted products

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives

Scientific Research Applications

3-(4-Chlorobutoxy)-N,N-dimethylaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-(4-Chlorobutoxy)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Enzymatic Interactions and Metabolism

N,N-Dimethylaniline derivatives are substrates for cytochrome P-450 (CYP) and flavin-containing monooxygenases (FMOs), which catalyze N-dealkylation and N-oxidation, respectively. The pH optima for these reactions (e.g., ~7.4 for CYP-mediated dealkylation) are critical for metabolic stability . For example, N-methylaniline undergoes faster N-oxidation by FMOs than bulkier derivatives .

Table 1: Metabolic Pathways of N,N-Dimethylaniline Derivatives

| Compound | Primary Metabolic Pathway | Key Enzyme | Effect of Substituent |

|---|---|---|---|

| N,N-Dimethylaniline | N-Dealkylation | CYP450 | High reactivity |

| N-Methylaniline | N-Oxidation | FMO | Moderate reactivity |

| 3-(4-Chlorobutoxy)-N,N-dimethylaniline (inferred) | N-Dealkylation/Oxidation | CYP450/FMO | Reduced due to steric hindrance |

Physicochemical Properties

The 4-chlorobutoxy group increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. For instance, methylenedioxy analogues of zingerone (e.g., compound 11) exhibit high vapor pressures but retain structural dominance in bioactivity, suggesting that bulky substituents can override simple solubility trends .

Table 2: Substituent Effects on Physicochemical Properties

Key Research Findings and Limitations

- Enzymatic Selectivity : Bulky substituents reduce FMO-mediated N-oxidation efficiency but may favor CYP450-mediated pathways .

- Structural-Activity Relationships : Methylation of anilines (e.g., compound 12 to 13) can enhance bioactivity, suggesting that alkyl/aryl groups fine-tune electronic profiles .

- Synthetic Challenges : Multi-step synthesis and purification of chlorobutoxy derivatives may limit scalability compared to simpler analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.